molecular formula C12H13N5O4 B2674327 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1904224-01-6

2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2674327
CAS RN: 1904224-01-6
M. Wt: 291.267
InChI Key: BAVGECCJVKABBR-UHFFFAOYSA-N
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Description

2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.267. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Versatile Synthon for Protecting Monosubstituted Acetamidines : The compound 3-methyl-4H-[1,2,4]-oxadiazol-5-one, related to the query compound, demonstrates versatility as a protected acetamidine in synthetic sequences. It's shown to be superior for various synthetic reactions, including alkylation, Michael addition, and Mitsunobu reactions, providing a pathway for further synthesis. This synthon exhibits stability under both acid and base non-aqueous conditions, and against many organic synthesis reagents. The free acetamidine can be released by mild reduction, highlighting its potential as a building block in organic synthesis (Moormann et al., 2004).

Biological Activity

Anticholinesterase Activity : Novel series of acetazolamide condensed 1,4-dihydropyridines, bearing structural resemblance to the query compound, were synthesized and evaluated for anticholinesterase activity against acetylcholinesterase and butyrylcholinesterase enzymes. This study revealed that these compounds exhibit varying degrees of anticholinesterase activity, with certain compounds demonstrating significant activity. This suggests the potential of related compounds for further exploration in the context of diseases where cholinesterase inhibitors are applicable (Babu et al., 2019).

Chemical Reactivity and Stability

Photochemical and Catalytic Reactivity : Research on 1,2,4-oxadiazolines, which share structural motifs with the query compound, shows that these can undergo photochemical cleavage of the N-O bond to form acetamidines under mild conditions. This reactivity profile suggests avenues for novel synthetic pathways and the study of reaction mechanisms relevant to the parent compound's chemical class (Srimannarayana et al., 1970).

properties

IUPAC Name

2-acetamido-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-7(18)14-5-9(19)15-6-10-16-11(17-21-10)8-3-2-4-13-12(8)20/h2-4H,5-6H2,1H3,(H,13,20)(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVGECCJVKABBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=NC(=NO1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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